REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=O)[CH:3]=[CH:2]1.[NH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].C1(C)C=CC=CC=1>C(O)(=O)C>[C:11]([CH2:10][CH2:9][N:8]1[C:1](=[O:7])[CH:2]=[CH:3][C:4]1=[O:6])([OH:13])=[O:12]
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
36.96 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided a clear solution, which
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
In the next 4 hours 31 mL acetic acid/water mixture was separated by distillation
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 90° C.
|
Type
|
CUSTOM
|
Details
|
solvent was removed via distillation with water aspiration
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified through a flash chromatography on silica gel with a gradient eluent of 5-12% methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCN1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |